Ethyl 1H-1,2-benzodiazepine-6-carboxylate
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Overview
Description
Ethyl 1H-1,2-benzodiazepine-6-carboxylate is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-1,2-benzodiazepine-6-carboxylate typically involves the reaction of 1,2-phenylenediamine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzodiazepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1H-1,2-benzodiazepine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted benzodiazepines.
Scientific Research Applications
Ethyl 1H-1,2-benzodiazepine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1H-1,2-benzodiazepine-6-carboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties .
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its sedative effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: Ethyl 1H-1,2-benzodiazepine-6-carboxylate is unique due to its specific ethyl ester functional group, which may confer different pharmacokinetic properties compared to other benzodiazepines. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
62144-54-1 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
ethyl 1H-1,2-benzodiazepine-6-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-5-3-7-11-9(10)6-4-8-13-14-11/h3-8,14H,2H2,1H3 |
InChI Key |
WYVTVQSWIJSAPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=NNC2=CC=C1 |
Origin of Product |
United States |
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